Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Overview
Description
Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C18H14BrNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the reaction of 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, although these reactions are less common for this specific compound.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea. Conditions typically involve heating the reaction mixture in a polar solvent such as dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as common reagents.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation and Reduction: Products depend on the specific reaction but may include quinoline N-oxides or reduced quinoline derivatives.
Ester Hydrolysis: The major product is 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate .
Biology and Medicine
Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties .
Industry
In industry, this compound can be used in the development of materials with specific electronic or optical properties. Quinoline derivatives are often explored for their potential in organic light-emitting diodes (OLEDs) and other electronic applications .
Mechanism of Action
The mechanism of action of methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA or inhibit specific enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid:
Uniqueness
Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to the presence of both a bromine atom and an ester group. This combination allows for diverse chemical modifications and applications, making it a valuable compound in synthetic chemistry and materials science .
Properties
IUPAC Name |
methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-22-13-6-3-11(4-7-13)17-10-15(18(21)23-2)14-9-12(19)5-8-16(14)20-17/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFJKCGGBHVJOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361077 | |
Record name | methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355432-91-6 | |
Record name | methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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